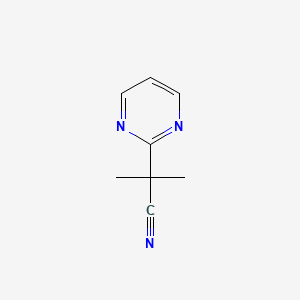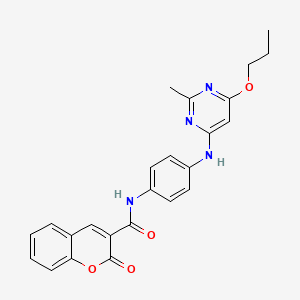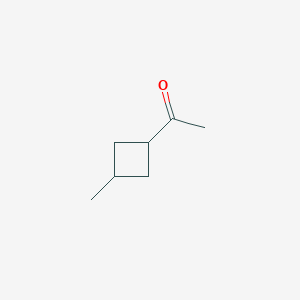
1-(3-Metilciclobutil)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(3-Mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one was achieved by condensation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one with potassium carbonate in the presence of acetone .Molecular Structure Analysis
The molecular structure of 1-(3-Methylcyclobutyl)ethanone consists of a cyclobutyl ring with a methyl group attached to one of the carbons and an ethanone group attached to another carbon . The structure can be represented as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Síntesis de Nuevos Compuestos
“1-(3-Metilciclobutil)etanona” se utiliza como material de partida en la síntesis de nuevos compuestos. Por ejemplo, se ha utilizado en la síntesis de “1-(3-Mesitilo-3-metilciclobutil)-2-((4-fenil-5-(tiofen-2-il)-4H-1,2,4-triazol-3-il)tio)etan-1-ona” por condensación de 4-fenil-5-(tiofen-2-il)-4H-1,2,4-triazol-3-tiol y 2-cloro-1-(3-mesitilo-3-metilciclobutil)etan-1-ona .
Inhibición de la Corrosión
El compuesto se ha estudiado por su potencial como inhibidor de la corrosión. Se investigaron los factores estructurales electrónicos relacionados con la eficacia de la inhibición de la corrosión, como el momento dipolar (μ), la dureza (ɳ), la suavidad (σ), la electronegatividad (χ), el índice de electrofilia (ω), el índice de nucleofilia (ε) y el potencial químico (Pi) .
Cálculos Químicos Cuánticos
“this compound” se ha utilizado en cálculos químicos cuánticos para analizar la forma molecular óptima, las frecuencias vibracionales y los desplazamientos químicos de RMN de 1H y 13C .
Desarrollo de Medicamentos
El compuesto se ha utilizado en el desarrollo de nuevos medicamentos. El núcleo de 1,2,4-triazol, que se puede sintetizar utilizando “this compound”, se ha encontrado que es significativo en muchas síntesis orgánicas .
Estudios Espectroscópicos
El compuesto se ha utilizado en estudios espectroscópicos. Por ejemplo, se ha utilizado en el estudio de transiciones electrónicas y características espectroscópicas .
Ciencia de Materiales
En ciencia de materiales, el compuesto se ha utilizado para estudiar la interacción entre moléculas orgánicas y superficies metálicas .
Mecanismo De Acción
The mechanism of action of 1-(3-Methylcyclobutyl)ethanone involves its interaction with GABA(A) receptors. It has been shown to enhance the activity of these receptors, leading to an increase in inhibitory neurotransmission. This effect is thought to underlie its anxiolytic and sedative properties.
Biochemical and Physiological Effects:
In addition to its effects on GABA(A) receptors, 1-(3-Methylcyclobutyl)ethanone has been shown to modulate other neurotransmitter systems, including dopamine and serotonin. It has also been shown to affect the expression of genes involved in the regulation of synaptic plasticity and neuronal survival. These effects suggest that 1-(3-Methylcyclobutyl)ethanone may have potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Methylcyclobutyl)ethanone in lab experiments is its high purity and relative ease of synthesis. Additionally, its effects on GABA(A) receptors are well characterized, making it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation is that its effects on other neurotransmitter systems are less well understood, which may limit its utility in certain experimental contexts.
Direcciones Futuras
There are several potential future directions for research on 1-(3-Methylcyclobutyl)ethanone. One area of interest is the development of novel drugs that target GABA(A) receptors, using 1-(3-Methylcyclobutyl)ethanone as a lead compound. Additionally, further studies are needed to elucidate its effects on other neurotransmitter systems and to explore its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Finally, the development of new synthetic methods for 1-(3-Methylcyclobutyl)ethanone may enable more widespread use of this compound in research.
Métodos De Síntesis
The synthesis of 1-(3-Methylcyclobutyl)ethanone involves the reaction of cyclobutylmagnesium bromide with ethyl formate, followed by hydrolysis of the resulting intermediate. This method yields the compound in high purity and is relatively simple to perform.
Safety and Hazards
The safety data sheet for a similar compound, 1-(1-methylcyclobutyl)ethan-1-one, indicates that it is flammable and may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-(3-methylcyclobutyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-3-7(4-5)6(2)8/h5,7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEDIGOXQBKALA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/no-structure.png)
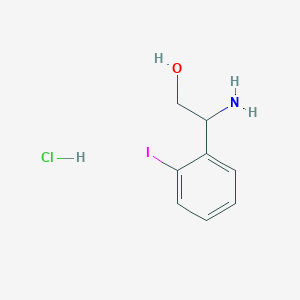

![1-(2-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2388887.png)
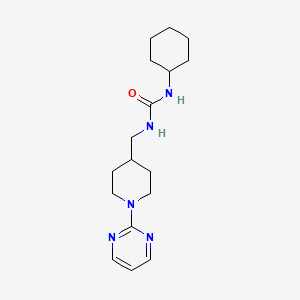
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2388889.png)
![5-Methoxycarbonyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxopyridine-3-carboxylic acid](/img/structure/B2388890.png)
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2388894.png)
![2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2388897.png)

![N-(3-acetylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2388900.png)
